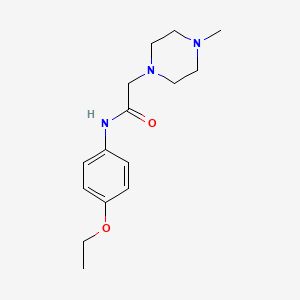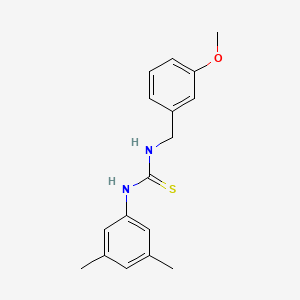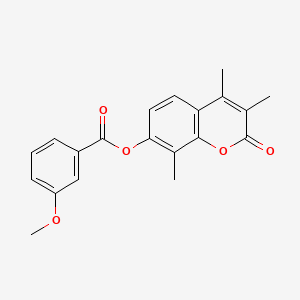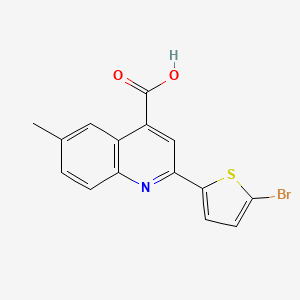
N-(4-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as EPM, is a synthetic compound that has been widely studied for its potential applications in biomedical research. EPM is a piperazine derivative and belongs to the class of acetamides.
Mecanismo De Acción
The exact mechanism of action of EPM is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters, including serotonin and dopamine. EPM has also been shown to have an affinity for sigma receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
EPM has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function, and enhance neuronal survival. EPM has also been shown to have anti-tumor properties and may be useful in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using EPM in lab experiments is its wide range of pharmacological activities. This makes it a useful tool for studying various physiological processes and disease states. However, one limitation of EPM is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on EPM. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. EPM has also been shown to have anti-tumor properties, and further research in this area may lead to the development of new cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of EPM and its potential applications in biomedical research.
Métodos De Síntesis
EPM can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 4-methylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield EPM. Other methods involve the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
EPM has been extensively studied for its potential applications in biomedical research. It has been shown to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects. EPM has also been found to have neuroprotective and anti-tumor properties.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-20-14-6-4-13(5-7-14)16-15(19)12-18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWXNWVNTZWBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![N-(4-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5745150.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)




![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)

![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)

![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)